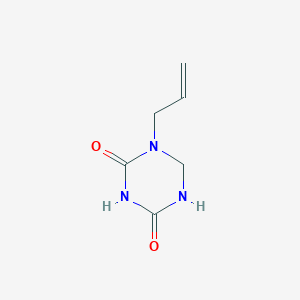

1-Prop-2-enyl-1,3,5-triazinane-2,4-dione

Description

Structure

3D Structure

Propriétés

Numéro CAS |

104732-58-3 |

|---|---|

Formule moléculaire |

C6H9N3O2 |

Poids moléculaire |

155.15 g/mol |

Nom IUPAC |

1-prop-2-enyl-1,3,5-triazinane-2,4-dione |

InChI |

InChI=1S/C6H9N3O2/c1-2-3-9-4-7-5(10)8-6(9)11/h2H,1,3-4H2,(H2,7,8,10,11) |

Clé InChI |

CRBPLFGZYONRNJ-UHFFFAOYSA-N |

SMILES |

C=CCN1CNC(=O)NC1=O |

SMILES canonique |

C=CCN1CNC(=O)NC1=O |

Synonymes |

1,3,5-Triazine-2,4(1H,3H)-dione,dihydro-1-(2-propenyl)-(9CI) |

Origine du produit |

United States |

Synthetic Methodologies for 1 Prop 2 Enyl 1,3,5 Triazinane 2,4 Dione

Direct Synthesis Strategies

Direct synthesis focuses on constructing the molecule from acyclic precursors, incorporating both the triazinane ring and the prop-2-enyl group within the primary reaction sequence.

The formation of the 1,3,5-triazinane-2,4-dione (B1200504) heterocyclic system is a critical step. A common and effective method involves the cyclotrimerization of isocyanates or related precursors. For the dione (B5365651) structure, this typically involves the reaction between an isocyanate and a urea (B33335) derivative. For instance, the condensation of an appropriate N-substituted urea with an isocyanate can lead to the formation of the desired six-membered ring. Another established method for creating the broader 1,3,5-triazine (B166579) core involves the cyclotrimerization of nitriles, often under specific catalytic conditions, such as using yttrium salts in solvent-free environments. chim.it While this typically yields fully aromatic triazines, modifications of this approach can be adapted for triazinane structures.

To directly synthesize the target compound, a precursor already containing the prop-2-enyl (allyl) group is used in the cyclization step. A plausible route involves the reaction of N-allylurea with an isocyanate, such as methyl isocyanate, in the presence of a suitable catalyst. This approach ensures the prop-2-enyl group is positioned at the N1 position from the outset of the ring formation. The reactivity of the precursors and the reaction conditions must be carefully controlled to favor the desired cyclization over polymerization or other side reactions.

Indirect Synthetic Routes via Precursors and Strategic Derivatization

Indirect routes are often more versatile and commence with a pre-formed 1,3,5-triazinane-2,4-dione scaffold, which is subsequently functionalized.

This strategy involves the N-alkylation of an unsubstituted 1,3,5-triazinane-2,4-dione. The nitrogen atoms in the triazinane ring possess nucleophilic character, allowing for substitution reactions with electrophilic reagents. The most common approach is the reaction of the triazinane dione with an allyl halide, such as allyl bromide, in the presence of a base. The base, typically a carbonate like potassium carbonate or an organic base like triethylamine, deprotonates one of the ring nitrogens, creating a more potent nucleophile that subsequently attacks the allyl halide to form the N-C bond and yield 1-Prop-2-enyl-1,3,5-triazinane-2,4-dione.

The introduction of an allyl group onto a triazine or related heterocyclic core is a well-documented transformation. Beyond simple alkylation with allyl halides, more sophisticated methods have been developed to enhance efficiency and selectivity.

Acid-catalyzed methods represent a significant advancement in allylation chemistry. jst.go.jp These approaches often utilize specialized allylating reagents that are activated by a catalytic amount of a strong acid. A notable example is the use of 2,4,6-tris(allyloxy)-1,3,5-triazine (TriAT-allyl) as an acid-catalyzed allylating agent. jst.go.jpnih.gov In the presence of a catalyst like trifluoromethanesulfonic acid (TfOH), TriAT-allyl efficiently transfers an allyl group to a nucleophile, which in this context would be the 1,3,5-triazinane-2,4-dione scaffold. jst.go.jpnih.gov This method is valued for its high reactivity and the stability of the reagent compared to some traditional alternatives. jst.go.jp Research has also explored diallyltriazinedione-type reagents that can themselves function as acid-catalyzed alkylating agents. researchgate.net

The reaction proceeds via the protonation of the allylating reagent by the acid catalyst, generating a highly electrophilic allylic cation species, which is then intercepted by the nucleophilic nitrogen of the triazinane dione substrate. jst.go.jp

Table 1: Comparison of Allylation Methodologies for N-Substitution on Triazinane Scaffolds

| Method | Allylating Agent | Typical Catalyst/Base | Key Features | Reference |

|---|---|---|---|---|

| Base-Mediated Alkylation | Allyl Bromide / Allyl Chloride | K₂CO₃, NaH, or Triethylamine | Standard, widely used method; requires stoichiometric base. | General Knowledge |

| Acid-Catalyzed Allylation | 2,4,6-tris(allyloxy)-1,3,5-triazine (TriAT-allyl) | Trifluoromethanesulfonic acid (TfOH) | High reactivity; reagent is stable and low-cost; proceeds via allylic cation. | jst.go.jpnih.gov |

| Triazinedione Reagents | Diallyltriazinedione-type agents | Acid Catalyst | Reagent itself is based on a triazinedione core. | researchgate.net |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,4,6-tris(allyloxy)-1,3,5-triazine (TriAT-allyl) |

| Allyl Bromide |

| Allyl Chloride |

| Methyl Isocyanate |

| N-allylurea |

| Potassium Carbonate |

| Sodium Hydride |

| Triethylamine |

| Trifluoromethanesulfonic acid (TfOH) |

Allylation Techniques in Triazine Chemistry for N-Substitution

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is a critical aspect of chemical synthesis to maximize yield, purity, and efficiency while minimizing costs and environmental impact. For the synthesis of 1,3,5-triazine derivatives, several parameters can be fine-tuned.

Catalyst Selection: The choice of catalyst can significantly influence the reaction rate and selectivity. For cyclotrimerization reactions, Lewis acids have been shown to be effective. For nucleophilic substitution reactions on cyanuric chloride, a base is typically required to neutralize the HCl formed during the reaction. The selection of the appropriate base is crucial to avoid side reactions.

Solvent Effects: The solvent can affect the solubility of reactants, the reaction rate, and the product distribution. A range of solvents, from polar aprotic solvents like DMF and acetonitrile to less polar solvents, have been used in triazine synthesis. The optimal solvent will depend on the specific reactants and reaction conditions.

Temperature and Reaction Time: These two parameters are intrinsically linked. Higher temperatures generally lead to faster reaction rates but can also promote the formation of byproducts. The reaction time needs to be optimized to ensure complete conversion of the starting materials without significant product degradation.

Reactant Stoichiometry: The molar ratio of the reactants is a key factor in controlling the outcome of the reaction, especially in the sequential substitution of cyanuric chloride. Precise control over the stoichiometry is necessary to achieve the desired degree of substitution.

The following table summarizes hypothetical optimization studies for the synthesis of a 1,3,5-triazine derivative, illustrating how different parameters can be varied to improve the reaction yield.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | DMF | 80 | 24 | 45 |

| 2 | Na2CO3 | DMF | 80 | 12 | 65 |

| 3 | K2CO3 | DMF | 80 | 12 | 78 |

| 4 | K2CO3 | Acetonitrile | 80 | 12 | 72 |

| 5 | K2CO3 | DMF | 100 | 6 | 85 |

| 6 | K2CO3 | DMF | 100 | 12 | 82 |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of 1,3,5-triazine derivatives is an area of growing importance, aiming to develop more environmentally benign and sustainable chemical processes.

Use of Greener Solvents: A significant focus of green chemistry is the replacement of hazardous and volatile organic solvents with more environmentally friendly alternatives. Water is an ideal green solvent, and sonochemical methods have been developed for the synthesis of 1,3,5-triazine derivatives in aqueous media. nih.gov This approach not only reduces the use of organic solvents but can also lead to shorter reaction times and higher yields. nih.gov

Energy Efficiency: Microwave-assisted and ultrasound-assisted synthesis are two prominent green chemistry techniques that can significantly reduce energy consumption compared to conventional heating methods. nih.gov These methods often lead to faster reactions and improved yields. nih.govnih.gov For instance, a sonochemical protocol for the synthesis of 1,3,5-triazine derivatives has been shown to be significantly "greener" than classical heating methods when evaluated using green chemistry metrics. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. One-pot, multi-component reactions are particularly advantageous in this regard as they can reduce the number of synthetic steps and purification stages, thereby minimizing waste. nih.gov

Catalysis: The use of catalysts, especially reusable and non-toxic catalysts, is preferred over stoichiometric reagents. Catalytic reactions can improve the efficiency and selectivity of the synthesis while reducing waste.

The following table provides a comparative overview of different synthetic methods for 1,3,5-triazine derivatives based on green chemistry principles.

| Method | Solvent | Energy Source | Key Advantages |

| Conventional Heating | Organic Solvents (e.g., DMF) | Conventional Heating | Established methodology |

| Microwave-Assisted | Organic or Green Solvents | Microwaves | Rapid heating, shorter reaction times, often higher yields |

| Ultrasound-Assisted (Sonochemistry) | Water, Green Solvents | Ultrasound | Use of water as a solvent, energy-efficient, can enhance reaction rates |

Chemical Reactivity and Reaction Mechanisms of 1 Prop 2 Enyl 1,3,5 Triazinane 2,4 Dione

Reactivity of the 1,3,5-Triazinane-2,4-dione (B1200504) Ring System

The 1,3,5-triazinane-2,4-dione ring system is a derivative of cyanuric acid and exhibits reactivity influenced by the presence of two carbonyl groups and nitrogen atoms within the heterocyclic framework. The electron-withdrawing nature of the carbonyl groups affects the electron density of the ring and the reactivity of the adjacent nitrogen atoms.

The 1,3,5-triazinane ring is susceptible to cleavage under certain conditions, particularly in the presence of strong nucleophiles or under harsh reaction conditions. While specific studies on the ring-opening of 1-prop-2-enyl-1,3,5-triazinane-2,4-dione are not extensively documented, the general behavior of 1,3,5-triazines suggests that they can undergo hydrolytic cleavage in the presence of strong acids or bases, leading to the formation of linear or acyclic products. The stability of the triazinane ring in this compound is considerable due to its resonance stabilization. However, forcing conditions can disrupt the aromatic character and lead to ring opening.

The carbonyl carbons of the 1,3,5-triazinane-2,4-dione ring are electrophilic and can be targets for nucleophilic attack. This reactivity is analogous to that of amides and imides. Reactions with strong nucleophiles can lead to addition-elimination pathways, potentially resulting in the substitution of the carbonyl oxygen or cleavage of the ring. However, the stability of the triazinane ring makes direct nucleophilic substitution on the ring carbons challenging without the presence of a good leaving group. In the case of this compound, the primary sites for nucleophilic attack are the exocyclic carbonyl groups.

Table 1: Predicted Nucleophilic Substitution Reactions at the Carbonyl Carbon This table is based on the general reactivity of cyclic imides and amides, as direct experimental data for this compound is limited.

| Nucleophile | Potential Product | Reaction Conditions |

| Strong reducing agents (e.g., LiAlH₄) | Reduction of carbonyls to methylenes | Anhydrous ether or THF |

| Grignard reagents (R-MgX) | Tertiary alcohols (after ring opening) | Anhydrous ether or THF |

| Strong bases (e.g., NaOH) | Hydrolysis leading to ring opening | Aqueous, elevated temperature |

The nitrogen atoms of the 1,3,5-triazinane-2,4-dione ring possess lone pairs of electrons, but their nucleophilicity is significantly reduced due to delocalization into the adjacent carbonyl groups. Consequently, direct electrophilic attack on the ring nitrogens is generally unfavorable. However, the exocyclic oxygen atoms of the carbonyl groups can be protonated under acidic conditions, which can activate the ring towards certain transformations. Functionalization of the triazinane ring at the remaining N-H position is a more common pathway for electrophilic substitution, although in the title compound, this position is already substituted with the prop-2-enyl group.

Reactivity of the Prop-2-enyl Substituent

The prop-2-enyl (allyl) group attached to one of the nitrogen atoms of the triazinane ring introduces a site of unsaturation, which is a focal point for a variety of chemical reactions, particularly addition and cycloaddition reactions.

The carbon-carbon double bond of the prop-2-enyl group readily undergoes electrophilic addition reactions typical of alkenes.

Halogenation: The reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) is expected to proceed via a standard electrophilic addition mechanism to yield the corresponding dihalogenated derivative. Under radical conditions, allylic halogenation at the carbon adjacent to the double bond can also occur. openochem.orglibretexts.org The use of N-bromosuccinimide (NBS) in the presence of a radical initiator is a common method for achieving selective allylic bromination. libretexts.org

Hydroboration: The hydroboration-oxidation of the terminal alkene of the prop-2-enyl group is anticipated to yield the corresponding primary alcohol. This reaction typically proceeds with anti-Markovnikov regioselectivity, where the boron atom adds to the less substituted carbon of the double bond. Subsequent oxidation of the organoborane intermediate with hydrogen peroxide in a basic medium would furnish 1-(3-hydroxypropyl)-1,3,5-triazinane-2,4-dione. The hydroboration of N-heterocycles has been reported, indicating the feasibility of this transformation. acs.orgresearchgate.net

Table 2: Representative Addition Reactions of the Prop-2-enyl Group This table outlines expected outcomes based on general alkene reactivity, as specific data for this compound is not readily available.

| Reagent(s) | Product | Reaction Type |

| Br₂ in CCl₄ | 1-(2,3-dibromopropyl)-1,3,5-triazinane-2,4-dione | Electrophilic Addition |

| NBS, light/heat | 1-(3-bromoprop-1-en-1-yl)-1,3,5-triazinane-2,4-dione | Radical Substitution |

| 1. BH₃·THF; 2. H₂O₂, NaOH | 1-(3-hydroxypropyl)-1,3,5-triazinane-2,4-dione | Hydroboration-Oxidation |

The prop-2-enyl group can participate in cycloaddition reactions, serving as a 2π-electron component. Palladium-catalyzed cycloaddition reactions of π-allylpalladium 1,4-dipoles with 1,3,5-triazinanes have been reported as a method for constructing various heterocyclic systems. acs.orgacs.org In these reactions, the 1,3,5-triazinane acts as a synthon that can undergo [4+2] or other modes of cycloaddition. acs.org

For instance, a palladium-catalyzed decarboxylation of certain cyclic carbonates can generate a π-allylpalladium dipole intermediate. This intermediate can then react with an N-substituted 1,3,5-triazinane in a [4+2] cycloaddition to form hexahydropyrimidine derivatives in good to excellent yields. acs.org While the specific participation of this compound as the triazinane component in such reactions has not been explicitly detailed, the existing literature on related 1,3,5-triazinanes suggests its potential as a substrate in these transformations. acs.orgacs.org These reactions showcase the utility of the triazinane core in the synthesis of more complex nitrogen-containing heterocycles. researchgate.net

Table 3: Potential Palladium-Catalyzed Cycloaddition with 1,3,5-Triazinane Derivatives Based on reported reactions of related 1,3,5-triazinanes. acs.org

| Triazinane Reactant | Dipole Precursor | Catalyst | Product Type | Yield (%) |

| N-Aryl-1,3,5-triazinane | 5-methylene-1,3-oxazinan-2-one | Pd₂(dba)₃, PPh₃ | Hexahydropyrimidine | up to 99 |

| N-Aryl-1,3,5-triazinane | 5-methylene-1,3-dioxan-2-one | Pd₂(dba)₃, PPh₃ | 1,3-Oxazinane | up to 98 |

Radical Reactions and Their Propagation Pathways

The presence of the prop-2-enyl (allyl) group on the 1,3,5-triazinane-2,4-dione structure suggests a susceptibility to radical reactions, particularly radical polymerization. In such a process, a radical initiator would abstract a hydrogen atom from the allylic position or add to the double bond, initiating a chain reaction.

Hypothetical Radical Propagation Pathways:

Chain Initiation: A radical initiator (R•) attacks the double bond of the allyl group, forming a more stable secondary radical.

R• + H₂C=CH-CH₂-Triazine → R-CH₂-ĊH-CH₂-Triazine

Chain Propagation: The newly formed radical can then react with another monomer molecule, propagating the polymer chain.

R-CH₂-ĊH-CH₂-Triazine + H₂C=CH-CH₂-Triazine → R-CH₂-CH(CH₂-Triazine)-CH₂-ĊH-CH₂-Triazine

Chain Termination: The reaction can be terminated by combination or disproportionation of two radical species.

Due to the lack of specific experimental data, a data table for radical reaction findings cannot be provided at this time.

Intramolecular Rearrangement Pathways and Stereochemical Considerations

N-allyl substituted heterocyclic compounds are known to undergo intramolecular rearrangements, such as the aza-Claisen rearrangement. For this compound, a thermally or Lewis acid-catalyzed rearrangement could potentially occur.

Plausible Intramolecular Rearrangement:

A nih.govnih.gov-sigmatropic rearrangement could be envisioned, where the allyl group migrates from the nitrogen atom to an adjacent carbon or nitrogen atom within the triazinane ring, if the ring structure allows for such a transition state. The stereochemistry of the starting material and the concerted nature of the pericyclic reaction would dictate the stereochemical outcome of the product. The chair-like transition state is generally favored, leading to predictable stereoselectivity.

Without specific studies on this compound, a data table detailing rearrangement pathways and stereochemical outcomes remains purely speculative.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The mechanisms of the aforementioned radical reactions and intramolecular rearrangements would typically be elucidated using a combination of kinetic and spectroscopic techniques.

Kinetic Studies:

Kinetic studies would involve monitoring the rate of disappearance of the reactant or the appearance of the product under various conditions (e.g., temperature, concentration of initiator or catalyst). This data would allow for the determination of the reaction order, activation energy, and the rate law, providing insights into the reaction mechanism. For instance, a first-order kinetics in the substrate would be expected for an intramolecular rearrangement.

Spectroscopic Studies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for characterizing the structures of reactants, intermediates, and products. In-situ NMR spectroscopy could be employed to observe the reaction progress over time.

Infrared (IR) Spectroscopy: IR spectroscopy would be useful for monitoring the disappearance of the C=C bond of the allyl group during polymerization or the changes in the ring structure during rearrangement.

Mass Spectrometry (MS): MS would help in identifying the molecular weights of products and fragmentation patterns, confirming the proposed structures.

Electron Spin Resonance (ESR) Spectroscopy: For radical reactions, ESR would be the primary technique to detect and characterize the radical intermediates involved in the propagation pathways.

A summary of hypothetical spectroscopic data that could be used to elucidate reaction mechanisms is presented below.

| Spectroscopic Technique | Information Gained |

| ¹H NMR | Disappearance of vinyl proton signals (~5-6 ppm), appearance of new aliphatic proton signals. |

| ¹³C NMR | Changes in chemical shifts of carbons in the allyl group and the triazinane ring. |

| IR Spectroscopy | Disappearance of the C=C stretching vibration (~1640 cm⁻¹). |

| Mass Spectrometry | Determination of the molecular weight of the rearranged product or polymer fragments. |

| ESR Spectroscopy | Detection and identification of radical intermediates in polymerization. |

It is important to reiterate that the information presented is based on general principles of organic chemistry and the known reactivity of similar compounds. Specific experimental studies on this compound are required to validate these hypotheses.

Information Unavailable for "this compound"

Following a comprehensive search of scientific databases and literature, it has been determined that specific experimental data for the advanced spectroscopic and analytical characterization of the chemical compound This compound is not available in published resources.

The request specified a detailed article covering Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Spectroscopy (FT-IR and Raman), and Mass Spectrometry for this exact molecule. However, the scientific literature does not appear to contain synthesis or characterization reports for this specific compound.

Searches for this compound and its synonym, 1-allyl-1,3,5-triazinane-2,4-dione, did not yield any experimental spectroscopic data. The available information pertains to structurally related but distinct molecules, such as:

1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione (Triallyl isocyanurate) : This compound contains three allyl groups and three carbonyl groups (a trione), which results in a significantly different spectroscopic profile compared to the requested mono-allyl dione (B5365651). nist.gov

Other Triazine Derivatives : Data is available for various other triazine structures, including dithione analogs, triaryl-substituted triazinanes, and hydrazone derivatives. beilstein-journals.orgmdpi.comnih.gov These compounds possess different functional groups and substitution patterns, making their spectroscopic data inapplicable to this compound.

Without primary data from experimental analysis, it is not possible to generate a scientifically accurate and informative article that adheres to the requested outline. The creation of data tables for ¹H and ¹³C NMR chemical shifts, interpretation of 2D NMR correlations, assignment of FT-IR and Raman vibrational modes, and discussion of mass spectrometry fragmentation patterns requires specific, published research findings that are currently unavailable for this particular compound.

Therefore, the generation of the requested article cannot be completed at this time due to the absence of the necessary scientific information in the public domain.

Advanced Spectroscopic and Analytical Characterization of 1 Prop 2 Enyl 1,3,5 Triazinane 2,4 Dione

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can confirm the molecular formula of a compound. For 1-Prop-2-enyl-1,3,5-triazinane-2,4-dione (C₆H₉N₃O₂), the theoretical exact mass would be calculated and compared against the experimentally determined value. A close match would provide strong evidence for the compound's identity.

Table 1: Hypothetical HRMS Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₆H₉N₃O₂ |

| Theoretical Exact Mass [M+H]⁺ | Value would be calculated |

| Experimentally Determined Mass [M+H]⁺ | Value would be measured |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatility Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture (GC) and then provides structural information and mass data for each component (MS). For this compound, this analysis would indicate its volatility and thermal stability. A single peak in the chromatogram would suggest high purity. The mass spectrum associated with this peak would show a molecular ion peak and a characteristic fragmentation pattern, which could be used to confirm the structure of the allyl and triazinane dione (B5365651) moieties.

X-ray Diffraction (XRD) Crystallography for Solid-State Molecular Architecture

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state molecule. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding or π-stacking, which dictate the crystal packing. For this compound, XRD analysis would reveal the conformation of the triazinane ring and the orientation of the allyl substituent.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Key Bond Lengths (Å) | C-N, C=O, C-C, C=C |

Chromatographic Methods for Purification and Quantitative Analysis

Chromatographic techniques are essential for both purifying compounds and assessing their purity levels.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile or thermally sensitive compounds. A sample of this compound would be dissolved and injected into the HPLC system. A reversed-phase method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile). The purity of the sample would be determined by the area percentage of the main peak in the resulting chromatogram.

Table 3: Hypothetical HPLC Purity Analysis Parameters

| Parameter | Example Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specified wavelength (e.g., 220 nm) |

| Retention Time | Value would be measured |

Gas Chromatography (GC), separate from GC-MS, is used to analyze the purity of volatile compounds and to quantify any volatile impurities. The analysis of this compound would require it to be sufficiently volatile and thermally stable. The retention time of the compound under specific conditions (e.g., column type, temperature program) would be a characteristic identifier. The presence of other peaks could indicate volatile impurities or degradation products.

Computational and Theoretical Studies of 1 Prop 2 Enyl 1,3,5 Triazinane 2,4 Dione

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental properties of 1-Prop-2-enyl-1,3,5-triazinane-2,4-dione at the molecular level.

DFT and ab initio calculations are widely employed to determine the most stable geometric configuration (geometry optimization) and to describe the electronic structure of molecules. mdpi.comnih.gov For this compound, these calculations would typically be performed using a basis set such as 6-311++G(d,p) to ensure accurate results. nih.gov The optimization process yields key structural parameters like bond lengths, bond angles, and dihedral angles.

The electronic structure analysis provides information on the distribution of electrons within the molecule, which is fundamental to its reactivity and spectroscopic properties. Properties such as dipole moment, polarizability, and atomic charges can be calculated to understand the molecule's interaction with its environment.

Table 1: Representative Calculated Structural Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C=O | 1.21 |

| C-N (ring) | 1.38 | |

| N-C (allyl) | 1.46 | |

| C=C (allyl) | 1.34 | |

| Bond Angle (°) | C-N-C (ring) | 118 |

| N-C=O | 122 | |

| N-C-C (allyl) | 112 | |

| Dihedral Angle (°) | C-N-C-N (ring) | Variable (depends on conformation) |

Note: The values in this table are representative and would be precisely determined through specific DFT calculations.

Vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. mdpi.comresearchgate.net By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated, which can then be compared with experimental data. researchgate.net This comparison helps in the accurate assignment of spectral bands to specific molecular motions.

For this compound, characteristic vibrational modes would include C=O stretching, N-H stretching (if present in a tautomeric form), C-N stretching of the triazinane ring, and various modes associated with the prop-2-enyl group, such as C=C stretching and C-H bending. beilstein-journals.org

Table 2: Representative Calculated Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| ν(C=O) | 1710 | Carbonyl stretch |

| ν(C=C) | 1645 | Alkene stretch |

| δ(CH₂) | 1450 | Methylene scissoring |

| ν(C-N) | 1350 | Ring C-N stretch |

| γ(C-H) | 915 | Alkene out-of-plane bend |

Note: These are representative frequencies and would be refined through specific computational studies.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool for validating experimentally obtained spectra and for assigning signals to specific nuclei. researchgate.netthieme-connect.de The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used for this purpose. nih.gov

By calculating the ¹H and ¹³C NMR chemical shifts for this compound, a theoretical spectrum can be generated. This allows for a direct comparison with experimental data, aiding in the structural elucidation and confirming the assignments of the proton and carbon signals of the triazinane ring and the prop-2-enyl substituent. beilstein-journals.org

Table 3: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| N-CH₂ (allyl) | 4.1 - 4.3 |

| =CH (allyl) | 5.7 - 5.9 |

| =CH₂ (allyl) | 5.1 - 5.3 |

| Ring CH₂ | 3.5 - 3.8 |

| ¹³C NMR | |

| C=O | 150 - 155 |

| N-CH₂ (allyl) | 45 - 50 |

| =CH (allyl) | 130 - 135 |

| =CH₂ (allyl) | 115 - 120 |

| Ring CH₂ | 40 - 45 |

Note: These are representative chemical shift ranges and the precise values would be determined by specific calculations and experimental conditions.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. dergipark.org.tr The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carbonyl groups and potentially the nitrogen atoms of the triazinane ring, indicating these as sites for electrophilic interaction. Regions of positive potential would be expected around the hydrogen atoms.

Frontier Molecular Orbital (FMO) theory provides insights into the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.ukwuxibiology.com The energy and spatial distribution of these orbitals are key to understanding a molecule's ability to donate or accept electrons in a chemical reaction. researchgate.netajchem-a.com

The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap generally indicates higher reactivity. researchgate.net For this compound, FMO analysis would help in predicting its behavior in various chemical reactions by identifying the most probable sites for electron donation (from the HOMO) and electron acceptance (to the LUMO). The HOMO is likely to be localized on the more electron-rich parts of the molecule, such as the prop-2-enyl group or the nitrogen atoms, while the LUMO may be centered on the electron-deficient carbonyl groups. nih.gov

Table 4: Representative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are representative energy values and would be determined by specific quantum chemical calculations.

Conformational Analysis of the 1,3,5-Triazinane Ring and Prop-2-enyl Moiety

The 1,3,5-triazinane ring is a six-membered heterocycle that can adopt several conformations, such as chair, boat, and twist-boat forms. researchgate.netresearchgate.net The preferred conformation is influenced by the nature and position of the substituents on the ring. For this compound, computational methods can be used to determine the relative energies of these different conformations and to identify the most stable arrangement.

The prop-2-enyl moiety also has conformational flexibility due to rotation around the N-C single bond. This rotation can lead to different spatial orientations of the allyl group relative to the triazinane ring. A detailed conformational analysis would involve mapping the potential energy surface as a function of the key dihedral angles to identify the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. mdpi.com

Theoretical Elucidation of Reaction Pathways and Transition States

Information regarding the theoretical elucidation of reaction pathways and transition states specifically for this compound is not available. Computational studies on related triazine compounds often explore their synthesis, polymerization, or decomposition routes. Such studies would typically involve calculating the energy profiles of potential reaction coordinates to identify the most favorable pathways and the structures of high-energy transition states. This type of analysis provides crucial insights into the reactivity and stability of a compound. Without specific studies on this compound, any discussion on its reaction mechanisms would be purely speculative.

Intermolecular Interaction Analysis in Condensed Phases (e.g., Hirshfeld Surface Analysis)

There is no available Hirshfeld surface analysis or other specific intermolecular interaction studies for this compound in the condensed phase. This type of analysis is critical for understanding the packing of molecules in a crystal and the nature of the non-covalent forces that govern the solid-state structure.

For related molecules, Hirshfeld surface analysis is used to generate two-dimensional fingerprint plots that quantify the contribution of different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces. This data is instrumental in crystal engineering and understanding the physical properties of materials. The absence of a crystal structure and subsequent Hirshfeld analysis for this compound means that a detailed breakdown of its intermolecular interactions cannot be provided.

Polymerization Chemistry of 1 Prop 2 Enyl 1,3,5 Triazinane 2,4 Dione

Homo-polymerization of the Prop-2-enyl Group

The allyl group of 1-prop-2-enyl-1,3,5-triazinane-2,4-dione can undergo homo-polymerization through different mechanisms, primarily radical and cationic polymerization.

Radical polymerization is a common method for polymerizing vinyl monomers and involves three main stages: initiation, propagation, and termination.

Initiation: The process begins with the generation of free radicals from an initiator molecule, which can be induced by heat or light. These radicals then react with a monomer molecule to form an initiated monomer radical. The efficiency of the initiator, which is the fraction of initiator-derived radicals that successfully start a polymer chain, is a key kinetic parameter.

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. The rate of propagation is dependent on the concentration of both the radical species and the monomer.

Termination: The growth of polymer chains is concluded by termination reactions, which can occur through two primary mechanisms: combination (or coupling), where two growing chains join to form a single, longer chain, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two separate polymer chains.

The kinetics of radical polymerization can be complex and are influenced by factors such as monomer and initiator concentrations, temperature, and the solvent used. A phenomenon known as autoacceleration, or the Trommsdorff–Norrish effect, can occur, where the polymerization rate increases dramatically as the viscosity of the reaction medium rises, hindering termination reactions.

Table 1: Elementary Steps in Radical Polymerization

| Stage | Description |

|---|---|

| Initiation | Generation of radical species and their addition to the first monomer unit. |

| Propagation | Sequential addition of monomer units to the growing radical chain. |

| Termination | Cessation of chain growth via combination or disproportionation. |

| Chain Transfer | Transfer of the radical activity to another molecule (monomer, solvent, or polymer), which can lead to branching. |

While less common for simple alkenes compared to radical polymerization, cationic polymerization can be initiated at the prop-2-enyl group under specific conditions. This process is sensitive to the stability of the resulting carbocation intermediate. Electron-donating groups attached to the double bond can stabilize the carbocation and facilitate this type of polymerization. The mechanism involves the addition of a cationic initiator to the alkene, generating a carbocationic active center which then propagates by adding to subsequent monomer units. Termination in cationic polymerization can be more complex than in radical polymerization and can involve rearrangement, chain transfer, or reaction with a counter-ion. A significant challenge in this polymerization method is the potential for coupling reactions between cationic and anionic species, which can lead to premature chain termination.

Co-polymerization with Other Monomers

This compound can be co-polymerized with a variety of other monomers to tailor the properties of the resulting polymer.

The co-polymerization of this compound with acrylic monomers (like acrylates and methacrylates) or other vinylic monomers (like styrene) is a common strategy to incorporate the triazinane-dione functionality into a polymer chain. This can be achieved through conventional radical polymerization techniques. The incorporation of the triazinane-dione unit can enhance properties such as thermal stability and flame retardancy of the resulting copolymer. The reactivity ratios of the co-monomers play a crucial role in determining the final composition and structure of the copolymer, whether it be a random, alternating, or block copolymer.

The prop-2-enyl group of this compound is an excellent substrate for thiol-ene "click" reactions. This reaction involves the addition of a thiol (R-SH) across the double bond of the alkene, forming a stable thioether linkage. The reaction can be initiated by radicals (often via photoinitiation) or by nucleophiles.

Key features of the thiol-ene reaction include:

High Efficiency and Yield: The reaction proceeds rapidly and with high conversion under mild conditions.

Stereoselectivity: It typically results in the anti-Markovnikov addition of the thiol to the alkene.

Orthogonality: The reaction is highly specific and does not interfere with a wide range of other functional groups, making it a true "click" reaction.

This chemistry is particularly useful for creating well-defined polymer architectures, including dendrimers and hyperbranched polymers, and

Post-Polymerization Functionalization of Materials Containing this compound Units

The presence of the pendant allyl group in polymers synthesized from this compound provides a versatile handle for post-polymerization modification. This allows for the alteration of the polymer's physical and chemical properties and the introduction of a wide array of new functionalities. The most prominent and efficient method for the functionalization of the allyl group is the thiol-ene "click" reaction. nih.govrsc.org

The thiol-ene reaction is a powerful and highly efficient photochemical or radical-initiated reaction between a thiol and an alkene. researchgate.netwiley-vch.de This reaction proceeds via a radical addition mechanism and is characterized by high yields, tolerance to a wide range of functional groups, and mild reaction conditions, often requiring only UV irradiation in the presence of a photoinitiator. illinois.edursc.org These features make it an ideal tool for modifying complex polymer structures without altering the polymer backbone. semanticscholar.org

Polymers containing this compound units can be reacted with a variety of thiol-containing molecules to introduce new functional groups. For instance, the introduction of hydrophilic or hydrophobic side chains can be used to tune the solubility and surface properties of the resulting polymer. Furthermore, bioactive molecules, such as peptides or carbohydrates, can be grafted onto the polymer backbone, opening up possibilities for applications in biomaterials and medicine. nih.gov

The general scheme for the thiol-ene functionalization of a polymer containing this compound units is depicted below:

Scheme 1: General Representation of Thiol-Ene Functionalization

Where [Polymer] represents the polymer backbone containing the 1,3,5-triazinane-2,4-dione (B1200504) moiety and R represents the functional group of the thiol.

The versatility of the thiol-ene reaction allows for the creation of a diverse library of functional polymers from a single parent polymer. The choice of the thiol compound dictates the final properties of the modified polymer.

Table 1: Examples of Functional Groups Introduced via Thiol-Ene Reactions on Allyl-Containing Polymers

| Thiol Compound | Introduced Functional Group | Potential Application of Modified Polymer |

| 1-Thioglycerol | Hydroxyl groups | Increased hydrophilicity, potential for further esterification |

| Thioacetic acid | Acetylthio group (precursor to thiol) | Platform for further "click" reactions or disulfide bond formation |

| Mercaptoethanol | Hydroxyethyl group | Improved water solubility, biocompatibility |

| Cysteamine | Amino group | pH-responsive materials, bioconjugation |

| Dodecanethiol | Dodecyl group | Increased hydrophobicity, modified thermal properties |

| Thiol-terminated Poly(ethylene glycol) | Poly(ethylene glycol) chains | "Stealth" properties for biomedical applications, protein resistance |

This table presents examples of functionalization on various allyl-containing polymers to illustrate the potential of polymers derived from this compound.

Detailed research findings on other allyl-functionalized polymers have demonstrated the high efficiency of thiol-ene reactions. For example, studies on poly(allyl methacrylate) and other allyl-containing polymers have shown near-quantitative conversion of the allyl groups under optimized conditions. acs.org The progress of the functionalization can be readily monitored by spectroscopic methods such as NMR and FTIR, by observing the disappearance of the characteristic signals of the allyl double bond. rsc.org

Table 2: Illustrative Research Findings on Thiol-Ene Functionalization of Allyl-Containing Polymers

| Polymer System | Thiol Reagent | Reaction Conditions | Conversion | Reference |

| Poly(allyl 2-ylidene-acetate) | Various thiols | UV irradiation, 2,2-dimethoxy-2-phenylacetophenone (B1663997) (photoinitiator) | High | dntb.gov.ua |

| Allyl-functionalized polycaprolactone | Various alkyl thiols | Photo-initiated | High | nih.gov |

| Poly(geranyl acrylate) | Various thiols | Photo-induced | High | rsc.org |

This table provides data from existing research on other allyl-containing polymers to exemplify the expected outcomes for polymers of this compound.

In addition to the thiol-ene reaction, other chemical modifications of the allyl group are possible, although they are generally less efficient and may require harsher reaction conditions. These include epoxidation, dihydroxylation, and hydroformylation, which can introduce epoxide, diol, and aldehyde functionalities, respectively. These transformations would further expand the range of possible post-polymerization modifications.

Derivatization Strategies for Advanced Materials Applications of 1 Prop 2 Enyl 1,3,5 Triazinane 2,4 Dione

Site-Specific Derivatization of the 1,3,5-Triazinane-2,4-dione (B1200504) Core for Tailored Reactivity

The 1,3,5-triazinane-2,4-dione core of monoallyl isocyanurate possesses two secondary amine (N-H) groups that serve as reactive sites for a variety of chemical transformations. Site-specific derivatization at these positions allows for the introduction of new functional groups that can impart desired reactivity and properties to the molecule.

Common derivatization strategies for the triazinane core include N-alkylation and N-acylation reactions. These reactions can be controlled to achieve mono- or di-substitution, leading to a range of derivatives with tailored functionalities.

N-Alkylation: The reaction of monoallyl isocyanurate with alkyl halides in the presence of a base leads to the formation of N-alkylated derivatives. The choice of the alkylating agent allows for the introduction of various functional groups, such as additional reactive sites (e.g., hydroxyl, carboxyl) or groups that enhance compatibility with specific polymer matrices.

N-Acylation: Acylation of the N-H groups with acyl chlorides or anhydrides introduces carbonyl functionalities. These N-acyl derivatives can exhibit altered reactivity and thermal stability. For instance, the introduction of an acryloyl group can create a multifunctional monomer with multiple polymerizable sites.

Table 1: Examples of Site-Specific Derivatization Reactions of the 1,3,5-Triazinane-2,4-dione Core

| Reagent | Reaction Type | Product | Potential Application |

| Glycidyl methacrylate | N-Alkylation | 1-Prop-2-enyl-3-(2-hydroxy-3-(methacryloyloxy)propyl)-1,3,5-triazinane-2,4-dione | Crosslinking agent in thermosets, adhesion promoter |

| Chloroacetic acid | N-Alkylation | (4-(prop-2-enyl)-3,5-dioxo-1,3,5-triazinan-1-yl)acetic acid | Reactive compatibilizer, metal-chelating agent |

| Acryloyl chloride | N-Acylation | 1-Acryloyl-3-(prop-2-enyl)-1,3,5-triazinane-2,4-dione | Multifunctional monomer for crosslinked polymers |

Chemical Modification of the Prop-2-enyl Group for Novel Functionalities

The prop-2-enyl (allyl) group of 1-Prop-2-enyl-1,3,5-triazinane-2,4-dione provides another avenue for derivatization, offering a distinct set of chemical reactions to introduce novel functionalities. The double bond of the allyl group is susceptible to a variety of addition reactions, enabling the attachment of a wide range of chemical moieties.

Key strategies for modifying the prop-2-enyl group include:

Epoxidation: The double bond can be converted to an epoxide ring using peroxy acids. The resulting epoxy-functionalized triazinane can undergo ring-opening reactions with various nucleophiles, such as amines, alcohols, and carboxylic acids, to introduce a wide array of functional groups. This pathway is particularly useful for creating polyols for polyurethane synthesis or for developing epoxy-based thermosets.

Hydrosilylation: The addition of silicon hydrides across the double bond, catalyzed by transition metals, results in the formation of organosilane derivatives. This modification can enhance the thermal stability and hydrophobicity of the resulting material and is a key strategy for incorporating the triazinane structure into silicone-based polymers and composites.

Thiol-Ene Reaction: The radical-mediated addition of thiols to the allyl group is a highly efficient "click" reaction that can be performed under mild conditions. This allows for the introduction of sulfur-containing functionalities, which can be useful for applications such as adhesion promotion to metal surfaces or for the synthesis of high refractive index materials.

Table 2: Examples of Chemical Modifications of the Prop-2-enyl Group

| Reagent | Reaction Type | Product | Potential Application |

| m-Chloroperoxybenzoic acid (mCPBA) | Epoxidation | 1-(Oxiran-2-ylmethyl)-1,3,5-triazinane-2,4-dione | Precursor for polyols, epoxy resin component |

| Triethoxysilane (in presence of Pt catalyst) | Hydrosilylation | 1-(3-(Triethoxysilyl)propyl)-1,3,5-triazinane-2,4-dione | Adhesion promoter for glass and mineral fillers |

| 1-Thioglycerol | Thiol-Ene Reaction | 1-(3-((2,3-dihydroxypropyl)thio)propyl)-1,3,5-triazinane-2,4-dione | Hydrophilic modifier, crosslinker for hydrogels |

Synthesis of Multifunctional Derivatives for Composite Materials and Polymer Blends

By combining the derivatization strategies for both the triazinane core and the prop-2-enyl group, it is possible to synthesize multifunctional derivatives of this compound. These derivatives, possessing multiple reactive groups, are highly valuable for the development of advanced composite materials and polymer blends.

For instance, a derivative can be synthesized to contain both a polymerizable group (e.g., methacrylate) and a group that promotes adhesion to a specific filler (e.g., a silane). When incorporated into a composite material, such a molecule can simultaneously participate in the polymerization of the matrix and form strong covalent bonds with the filler, leading to significantly improved mechanical properties.

In polymer blends, these multifunctional derivatives can act as reactive compatibilizers. By designing a derivative with functionalities that are reactive towards two immiscible polymers, it can be localized at the interface between the two phases and form covalent links across the boundary. This "stitching" effect at the molecular level leads to a finer and more stable morphology, resulting in a blend with enhanced toughness and strength.

Table 3: Examples of Multifunctional Derivatives and Their Applications

| Derivative | Functional Groups | Application | Mechanism of Action |

| 1-(3-(Triethoxysilyl)propyl)-3-(2-hydroxy-3-(methacryloyloxy)propyl)-1,3,5-triazinane-2,4-dione | Silane, Methacrylate, Hydroxyl | Fiber-reinforced composites | Silane group bonds to glass/silica fibers; methacrylate group copolymerizes with the resin matrix; hydroxyl group can provide additional crosslinking. |

| 1-(3-((Carboxymethyl)thio)propyl)-3-(prop-2-enyl)-1,3,5-triazinane-2,4-dione | Carboxyl, Allyl | Compatibilizer for polyester (B1180765)/polyolefin blends | Carboxyl group reacts with polyester end-groups; allyl group can be grafted onto the polyolefin via reactive extrusion. |

| 1,3-Bis(oxiran-2-ylmethyl)-5-(prop-2-enyl)-1,3,5-triazinane-2,4-dione | Epoxy, Allyl | Toughening agent for epoxy resins | Epoxy groups react with the epoxy matrix; the allyl group can be functionalized for further crosslinking or to improve interfacial adhesion with fillers. |

The continued exploration of derivatization strategies for this compound is expected to yield a new generation of functional molecules with the potential to significantly advance the field of high-performance materials.

Non Biological Applications and Material Science Contributions of 1 Prop 2 Enyl 1,3,5 Triazinane 2,4 Dione

Application in Polymer Chemistry and Advanced Polymeric Materials

The dual functionality of 1-Prop-2-enyl-1,3,5-triazinane-2,4-dione, featuring the thermally stable isocyanurate core and a polymerizable allyl group, has made it a notable monomer for creating high-performance polymers. allbiochem.com Its integration into polymer structures imparts enhanced characteristics, crucial for demanding industrial applications.

Development of Thermosetting Resins and Durable Coatings

The isocyanurate ring, which forms the core of this compound, is foundational to the development of robust thermosetting resins. The inherent thermal and mechanical stability of the s-triazine structure contributes significantly to the durability of the final polymer. mdpi.com When this monomer is incorporated into polymer matrices, such as alkyd or polyester (B1180765) resins, it enhances the cross-linked network, leading to coatings with superior hardness, chemical resistance, and longevity. rsc.orggoogle.comyoutube.com

Poly(urethane-isocyanurate) (PUI) networks, for example, are synthesized through the trimerization of isocyanate-functionalized prepolymers, forming the same isocyanurate cross-linking points found in the target compound. utwente.nl This process yields tough, resilient hydrogels and polymer networks, demonstrating the isocyanurate structure's effectiveness in creating high-performance materials suitable for advanced coatings and composites. utwente.nl The use of triazine derivatives has also been proven effective in material stabilization, such as in tanning processes for collagen, which transforms a biodegradable material into a stable and durable product by cross-linking protein fibers. mdpi.com This principle is analogous to the role of this compound in creating durable polymer resins.

Role as a Cross-linking Agent in Polymer Networks

The most prominent role of this compound in polymer science is as a cross-linking agent. The prop-2-enyl (allyl) group is a reactive site that can participate in polymerization reactions, typically through free-radical mechanisms. nih.gov This allows the monomer to form covalent bonds between linear polymer chains, creating a three-dimensional network structure. This cross-linking is fundamental to converting thermoplastics into thermosets, which exhibit enhanced mechanical strength, thermal stability, and solvent resistance.

A closely related compound, triallyl isocyanurate (TAIC), which features three allyl groups, is a well-established cross-linker used to improve the properties of various polymers, including polyurethanes. researchgate.netnist.gov The functionality of this compound is similar, though as a monofunctional allyl compound, it can be used to control the cross-linking density with greater precision.

Research into semicrystalline polymer networks has highlighted the impact of different cross-linking agents on the final properties of the material. In one study, various cross-linkers were used to synthesize polyamide networks via thiol-ene photopolymerization. The choice of cross-linker, including the analogous triallyl cyanurate (TAC), was shown to directly influence thermal and mechanical properties. acs.org

Table 1: Comparative Properties of Polymer Networks with Different Cross-linking Agents

| Cross-linker | Glass Transition Temp. (Tg) | Melting Temp. (Tm) |

| Trimethylolpropane tris(3-mercaptopropionate) (TMP) | -11 °C | 52 °C |

| Tris[(3-mercaptopropionyloxy)-ethyl]-isocyanurate (TEMPIC) | -6 °C | 53 °C |

| Triallyl Cyanurate (TAC) | -1 °C | 55 °C |

| N,N′,N″-triallyl benzene-1,2,4-tricarboxamide (B176976) (TAA) | 3 °C | 58 °C |

This table is generated based on data from a study on poly(APA-6DT) network polymers to illustrate the influence of cross-linker structure on polymer properties. TAC is a structural analogue of the subject compound. acs.org

The data indicate that isocyanurate-based cross-linkers like TAC and TEMPIC contribute to a higher glass transition temperature compared to standard thiol-based cross-linkers like TMP, reflecting the rigidity and stability of the triazine core. acs.org

Potential in Catalysis and Catalytic Systems

The unique electronic properties and structural versatility of the triazine core suggest significant potential for this compound in the field of catalysis.

Incorporation into Support Materials for Heterogeneous Catalysts

In heterogeneous catalysis, solid supports are crucial for dispersing and stabilizing catalytically active species, such as metal nanoparticles. researchgate.netyoutube.com The s-triazine structure is exceptionally well-suited for creating such supports. Covalent Triazine Frameworks (CTFs), which are porous polymers made from triazine monomers, have been successfully developed and used as photocatalysts. acs.org These frameworks demonstrate that a network of triazine rings can form a robust, high-surface-area material that is itself catalytically active. acs.org

The monomer this compound could serve as a building block for such catalytic supports. Through polymerization via its allyl group, it can form a polymer network. The triazine-dione rings embedded within this polymer matrix could then act as anchoring sites for metal catalysts. The nitrogen and oxygen atoms can coordinate with metal ions, effectively immobilizing them and preventing leaching while maintaining their catalytic activity. mdpi.com

Design of Ligands for Homogeneous Catalysis

In homogeneous catalysis, ligands play a critical role in tuning the reactivity, selectivity, and stability of metal catalysts. The electron-deficient nature of the triazine ring makes it an interesting component in ligand design. researchgate.net Research has shown that large ligands based on the 1,3,5-triazine (B166579) structure can coordinate with various transition metal ions, including Fe(II), Co(II), and Cu(II), influencing the electrochemical and spectroscopic properties of the resulting metal complexes. researchgate.net

This compound has the potential to act as such a ligand. The nitrogen and oxygen atoms within the triazinane-2,4-dione ring can serve as donor sites to bind to a catalytic metal center. The allyl group provides an additional point of functionality; it can be used to modify the ligand's solubility in different reaction media or to graft the entire metal-ligand complex onto a solid support, creating a hybrid catalyst that combines the benefits of both homogeneous and heterogeneous systems. nih.gov

Contributions to Other Material Science Fields

The applications of this compound and its structural analogues extend beyond polymers and catalysis into other specialized areas of material science.

Precursors for Advanced Materials: Triazine derivatives are being explored as starting materials for the synthesis of graphitic carbon nitride (g-C₃N₄) phases. rsc.org These materials are of interest for their electronic properties and applications in photocatalysis and semiconductors.

Optical Materials: By modifying the triazine core, for instance by replacing oxygen with more polarizable atoms like sulfur, it is possible to tune the electronic and linear optical properties of the molecule. This has led to research into triazine-based compounds as potential two-photon dyes and nonlinear optical (NLO) materials. mdpi.com

Polymer Stabilizers: The inherent stability of the triazine ring makes its derivatives effective as heat, light, and oxidation stabilizers for organic materials, particularly synthetic polymers. google.comgoogle.com They can be added to polymers to prevent degradation from environmental factors, thereby extending the material's lifespan.

Enhanced Flame Retardancy in Polymeric Composites (based on related triazines)

The incorporation of triazine-based compounds into polymeric materials is a well-established strategy for enhancing their flame retardancy. While specific data on this compound is not extensively documented in this application, the broader class of s-triazine derivatives has been the subject of significant research. These compounds, known for their high nitrogen content, act as effective charring agents, which upon combustion, form a stable, insulating char layer on the polymer's surface. researchgate.net This char layer serves as a physical barrier, limiting the transfer of heat and the release of flammable volatiles, thus impeding the combustion process. nih.gov

The flame-retardant effect of triazine derivatives is often amplified through synergistic combinations with other flame retardants, most notably ammonium (B1175870) polyphosphate (APP). researchgate.netmdpi.com This combination forms an intumescent flame-retardant (IFR) system. In such a system, the APP acts as an acid source, the triazine compound serves as a charring agent, and a blowing agent (which can be the triazine itself or another component) releases non-combustible gases. This results in a swollen, multicellular char structure that provides superior thermal insulation and fire protection. nih.gov The thermal decomposition of triazine rings also releases significant amounts of ammonia (B1221849) (NH3), which can dilute the flammable gases in the gas phase, further inhibiting combustion. acs.org

Research has demonstrated that the inclusion of triazine-based IFR systems in polymers like polypropylene (B1209903) (PP) can lead to a significant improvement in their fire safety characteristics. For instance, polypropylene composites containing a triazine-based polymeric flame retardant and APP have been shown to achieve a V-0 rating in the UL-94 vertical burning test, indicating self-extinguishing properties. researchgate.net The effectiveness of these systems is evident in the increased Limiting Oxygen Index (LOI) values and the reduction in heat release rates (HRR) observed during cone calorimetry tests. researchgate.net

The table below summarizes the flame-retardant properties of polypropylene (PP) composites incorporating a triazine-based intumescent flame retardant (IFR) system, as documented in recent research.

| Material | LOI (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |

| Pure PP | 17.9 | No Rating | 1316.5 | 102.1 |

| PP + 25 wt% IFR | >28.0 | V-0 | Significantly Reduced | Significantly Reduced |

| PP/20DMVP | - | - | 1035.0 | 76.3 |

Data compiled from various studies on triazine-based flame retardants in polypropylene. researchgate.netacs.org

Development of Novel Optical Materials

The unique molecular structure of triazine derivatives, including those with allyl functionalities, presents opportunities for the development of advanced optical materials. While direct research on this compound for optical applications is not widely published, the properties of closely related compounds, such as triallyl isocyanurate (TAIC), offer insights into potential uses. TAIC has been investigated for its role in the formulation of holographic polymer-dispersed liquid crystals (HPDLCs). chemchart.com

In HPDLCs, a mixture of a photopolymerizable monomer and a liquid crystal is exposed to an interference pattern of laser beams. This causes polymerization to occur in the high-intensity regions, leading to a phase separation of the liquid crystal into droplets. The resulting structure can be electrically switched between a transparent and a scattering state, making it suitable for applications such as smart windows, displays, and optical switches. The inclusion of multifunctional monomers like TAIC can enhance the crosslinking density of the polymer matrix, which in turn influences the morphology of the liquid crystal droplets and the electro-optical performance of the HPDLC device.

The allyl groups in compounds like this compound could potentially be leveraged in a similar fashion. The ability to participate in polymerization reactions, combined with the thermal stability of the triazine ring, could be advantageous in creating robust optical polymers. Further research is needed to explore the specific optical properties, such as refractive index and transparency, of polymers derived from this compound and to fully assess their potential in the field of optical materials.

Emerging Applications in Chemical Research and Engineering

In the broader context of chemical research and engineering, this compound and its analogs are of interest primarily due to the reactive allyl group attached to the stable triazine core. This makes them valuable as monomers and crosslinking agents in polymer chemistry.

The presence of a reactive double bond in the allyl group allows for polymerization through various mechanisms, including free radical polymerization. acs.org This enables the incorporation of the triazine ring into polymer backbones, which can impart desirable properties such as enhanced thermal stability and chemical resistance. cymitquimica.com

As a crosslinking agent, compounds with multiple allyl groups, like the related triallyl isocyanurate (TAIC), are used to improve the mechanical and thermal properties of various polymers, including polyethylene (B3416737) and ethylene-vinyl acetate (B1210297) (EVA). 2017erp.com The crosslinking process creates a three-dimensional network structure, which can increase the material's strength, stiffness, and heat resistance. While this compound has only one allyl group, it can still function as a reactive modifier or a co-monomer to tailor the properties of polymer chains. epa.gov

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes for Scale-Up

A significant hurdle in the study and application of 1-prop-2-enyl-1,3,5-triazinane-2,4-dione is the lack of selective and high-yield synthetic methods suitable for large-scale production. Current methods for producing allylated isocyanurates often result in a mixture of mono-, di-, and tri-allyl derivatives, making the isolation of the pure mono-allyl compound challenging and costly. google.comgoogleapis.com

Future research should focus on developing synthetic strategies that favor mono-allylation. This could involve:

Stoichiometric Control: Precisely controlling the molar ratio of the isocyanuric acid precursor to the allylating agent (e.g., allyl chloride or allyl alcohol) under carefully controlled reaction conditions. nih.gov

Use of Protecting Groups: Employing protecting groups to block two of the three nitrogen atoms on the triazine ring, thereby directing allylation to the desired position, followed by a deprotection step.

Catalyst Development: Investigating novel catalysts that can selectively promote mono-allylation. This could include enzymatic or heterogeneous catalysts that offer shape-selectivity.

The table below summarizes potential synthetic routes and the associated challenges that need to be addressed for scalable synthesis.

| Synthetic Route | Allylating Agent | Precursor | Key Challenges |

| Direct Allylation | Allyl Chloride | Cyanuric Acid | Poor selectivity, formation of di- and tri-allylated byproducts. google.com |

| Rearrangement | Allyl Alcohol | Cyanuric Chloride | Primarily yields triallyl cyanurate (TAC) which then rearranges to TAIC. google.com |

| Protected Synthesis | Allyl Bromide | Di-protected Isocyanuric Acid | Multi-step process, cost and efficiency of protection/deprotection steps. |

Exploration of Undiscovered Reactivity Pathways and Selective Transformations

The unique structure of this compound, with its dual reactivity (a polymerizable allyl group and two N-H protons), offers a rich landscape for chemical exploration. Unlike triallyl isocyanurate, the N-H groups can participate in a variety of reactions, including:

Further Functionalization: The N-H protons can be substituted with other functional groups, leading to a wide range of novel triazine derivatives with tailored properties.

Hydrogen Bonding Interactions: The presence of N-H groups allows for the formation of hydrogen-bonded networks, which could be exploited in the design of supramolecular assemblies and self-healing materials. acs.org

Step-Growth Polymerization: The molecule could potentially act as a monomer in step-growth polymerizations through reactions involving the N-H groups, leading to linear or branched polymers with different architectures from the crosslinked networks of TAIC.

Future research should systematically investigate these reactivity pathways to unlock the full potential of this molecule as a versatile chemical building block.

Advancement in Characterization Techniques for Complex Structural Elucidation

The characterization of this compound and its reaction products presents certain challenges. Distinguishing it from its di- and tri-allylated analogs in a mixture requires high-resolution analytical techniques. While standard techniques like NMR and mass spectrometry are applicable, more advanced methods may be necessary for detailed structural analysis, particularly for complex polymeric materials derived from it.

Future advancements in the following areas would be beneficial:

Chromatography: Development of highly efficient chromatographic methods (e.g., HPLC, GC) with specialized columns for the baseline separation of mono-, di-, and tri-allyl isocyanurates. nih.gov

Spectroscopy: Utilization of advanced 2D NMR techniques to unambiguously assign the structure and to study the conformational dynamics of the molecule.

X-ray Crystallography: Obtaining single-crystal X-ray diffraction data would provide definitive proof of the molecular structure and packing in the solid state.

Rational Design of New Materials with Precisely Tailored Properties

The unique bifunctionality of this compound makes it a promising candidate for the rational design of new materials with precisely controlled properties. By leveraging the interplay between the polymerizable allyl group and the reactive N-H protons, a new generation of polymers and composites can be envisioned.

Potential research directions include:

Controlled Polymer Architectures: Synthesizing polymers with varying degrees of crosslinking by copolymerizing the mono-allyl derivative with its di- and tri-allyl counterparts. This would allow for fine-tuning of mechanical properties such as flexibility and toughness.

Functional Coatings and Adhesives: The N-H groups can promote adhesion to various substrates through hydrogen bonding, making the compound a candidate for high-performance coatings and adhesives. chemimpex.com

Biomaterials: The triazine core is found in various biologically active molecules. nih.gov Future work could explore the potential of this compound as a monomer for creating biocompatible or biodegradable polymers for medical applications.

The following table outlines some potential material applications and the key properties that could be targeted through rational design.

| Material Application | Key Property to Engineer | Rationale |

| Specialty Polymers | Controlled crosslink density | Copolymerization with di/tri-allyl isocyanurates. |

| Adhesives | Enhanced substrate adhesion | Hydrogen bonding capability of N-H groups. |

| Functional Coatings | Improved surface properties | Potential for post-polymerization modification via N-H groups. |

| Composites | Interfacial compatibility | Use as a coupling agent between fillers and polymer matrix. |

Predictive Modeling and Computational Studies for Material Innovation

Computational chemistry can play a pivotal role in accelerating the discovery and development of new materials based on this compound. nih.gov Predictive modeling can provide valuable insights into the molecule's properties and reactivity, guiding experimental efforts.

Future computational studies should focus on:

Reaction Mechanisms: Elucidating the mechanisms of both the synthesis and polymerization reactions to optimize conditions and predict outcomes.

Material Property Prediction: Using molecular dynamics simulations and quantum mechanics to predict the mechanical, thermal, and chemical properties of polymers and composites derived from this monomer. mdpi.com

Virtual Screening: Computationally screening libraries of potential co-monomers and functionalization agents to identify promising candidates for creating materials with desired properties.

A computational investigation into the cyclotrimerization processes of isocyanates has already provided insights into the thermal stabilities of isocyanurates, which can serve as a foundation for more specific studies on the mono-allyl derivative. nih.gov

Q & A

Q. What are the common synthetic methodologies for 1,3,5-triazinane-2,4-dione derivatives?

The synthesis of 1,3,5-triazinane-2,4-dione derivatives often involves condensation reactions using catalysts like ferric chloride hexahydrate (FeCl₃·6H₂O). For example, a two-step protocol combines 1-arylthioureas with aliphatic carboxylic acids under mild conditions (80°C, 2–4 hours), achieving yields up to 85% . This method avoids toxic solvents and rigorous conditions, making it scalable for academic research. Key steps include TLC monitoring and silica gel column chromatography for purification.

Q. How is the structural elucidation of 1,3,5-triazinane derivatives performed?

Structural confirmation relies on spectroscopic techniques such as ¹H and ¹³C NMR, which identify substituents and ring conformations. For instance, ¹H NMR peaks between δ 3.5–4.5 ppm often correspond to methylene protons in the triazinane core, while carbonyl signals appear near δ 170–180 ppm in ¹³C NMR . X-ray crystallography is also critical for resolving stereochemistry and hydrogen-bonding patterns in crystalline derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing 1,3,5-triazinane-2,4-diones with high yield?

Catalyst selection and stoichiometry are pivotal. FeCl₃·6H₂O outperforms Brønsted acids (e.g., PTSA) and other Lewis acids (e.g., AlCl₃) in promoting cyclization, as shown in comparative studies . Optimizing molar ratios (2:1 for arylthioureas to carboxylic acids) and reaction time (2–4 hours) minimizes side products. Pre-purification of intermediates, such as ethyl vanillin derivatives, further enhances final yield .

Q. What analytical techniques are recommended for resolving contradictions in spectral data of triazinane derivatives?

Discrepancies in NMR data (e.g., unexpected splitting or shifts) may arise from dynamic ring puckering or solvent effects. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) can resolve ambiguities by confirming molecular formulas and correlating proton-carbon interactions . For polymorphic forms, differential scanning calorimetry (DSC) and powder XRD distinguish crystalline phases .

Q. What strategies are effective in modifying the electronic properties of triazinane derivatives for specific applications?

Substituent engineering alters electronic structure. For example, introducing electron-withdrawing groups (e.g., nitro, fluoro) at the 3- and 5-positions stabilizes the triazinane core, enhancing its reactivity in photochemical applications. DFT computations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and predict absorption spectra, guiding the design of optoelectronic materials .

Q. How do different catalytic systems influence the synthesis efficiency of triazinane diones?

FeCl₃·6H₂O accelerates cyclization via Lewis acid-mediated activation of thiourea groups, reducing reaction time by 50% compared to uncatalyzed conditions . In contrast, NiCl₂ or CuCl₂ may induce side reactions, lowering yields. Solvent-free conditions or green solvents (e.g., ethanol) further improve atom economy and sustainability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.